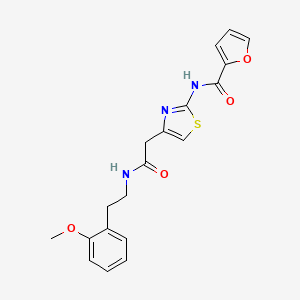
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, compounds were synthesized using an equimolar mixture of 4-amino-N 3-substituted-2, 3-dihydro-2-thioxothiazole-5-carbonitrile, and p-substituted benzaldehyde with a small amount of AlCl3 in chloroform during the early stage of the reaction .Molecular Structure Analysis
The thiazole ring, a key component of this compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This makes the molecules containing a thiazole ring behave unpredictably when entering physiological systems .Wirkmechanismus
MT-2 exerts its effects by binding to and activating melanocortin receptors, which are found throughout the body. This activation leads to the activation of various signaling pathways, which ultimately result in the desired physiological effects.
Biochemical and Physiological Effects:
MT-2 has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, MT-2 has been shown to regulate appetite, mood, and sexual behavior. In the skin, MT-2 has been shown to stimulate the production of melanin, which can result in a tanning effect. MT-2 has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
MT-2 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined mechanism of action. However, there are also limitations to its use. For example, MT-2 can be difficult to work with due to its low solubility in water. Additionally, its effects can be highly dependent on the specific experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on MT-2. One area of interest is the development of more potent and selective agonists for melanocortin receptors. Another area of interest is the exploration of MT-2's potential applications in the treatment of various skin disorders, such as vitiligo and psoriasis. Additionally, there is potential for the use of MT-2 in the development of novel drugs for the treatment of obesity and sexual dysfunction.
Wissenschaftliche Forschungsanwendungen
MT-2 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, MT-2 has been shown to have promising therapeutic effects for various conditions, such as obesity, sexual dysfunction, and skin disorders. In agriculture, MT-2 has been studied for its potential use as a growth promoter for livestock. In industry, MT-2 has been explored for its potential applications in the production of various chemicals and materials.
Eigenschaften
IUPAC Name |
N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-6-3-2-5-13(15)8-9-20-17(23)11-14-12-27-19(21-14)22-18(24)16-7-4-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWDYPOEGLHCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B3304060.png)

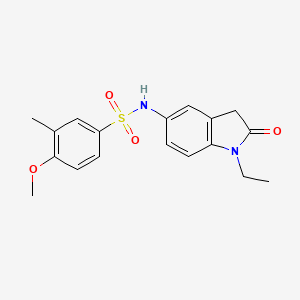
![3-((4-bromobenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304078.png)
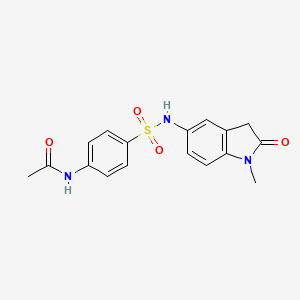
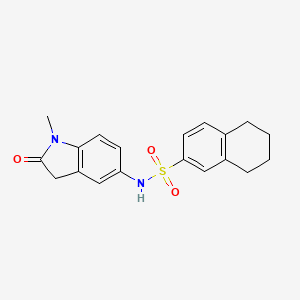
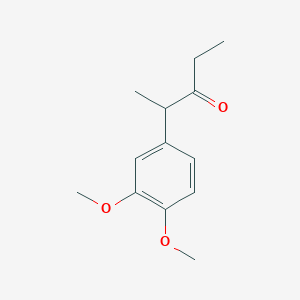


![N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304121.png)

![2-iodo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B3304125.png)